molecular formula C18H17N3O2S B11696255 2-{(2E)-2-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-1,3-benzothiazole

2-{(2E)-2-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-1,3-benzothiazole

Cat. No.: B11696255
M. Wt: 339.4 g/mol
InChI Key: UDUSICVFCVPAOF-XDHOZWIPSA-N
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Description

2-[(2E)-2-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This particular compound is characterized by the presence of a methoxy group, a prop-2-en-1-yloxy group, and a hydrazinyl group attached to a benzothiazole ring.

Preparation Methods

The synthesis of 2-[(2E)-2-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 3-methoxy-4-(prop-2-en-1-yloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone intermediate undergoes cyclization with 2-aminobenzenethiol under acidic conditions to form the benzothiazole ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and scalability.

Chemical Reactions Analysis

2-[(2E)-2-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzothiazole ring.

    Condensation: The compound can undergo condensation reactions with various carbonyl compounds to form new derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(2E)-2-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular processes and molecular targets.

    Material Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules and derivatives with enhanced biological activities.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in key biological processes, leading to therapeutic effects.

    Modulating Receptors: The compound may bind to specific receptors on the cell surface or within the cell, altering cellular signaling pathways.

    Inducing Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells, contributing to its anticancer properties.

Comparison with Similar Compounds

2-[(2E)-2-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE can be compared with other similar compounds, such as:

    2-[(2E)-2-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE: This compound shares a similar structure but may have different substituents on the benzothiazole ring, leading to variations in biological activity.

    2-[(2E)-2-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE: Another similar compound with different functional groups, which can affect its chemical reactivity and applications.

The uniqueness of 2-[(2E)-2-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C18H17N3O2S/c1-3-10-23-15-9-8-13(11-16(15)22-2)12-19-21-18-20-14-6-4-5-7-17(14)24-18/h3-9,11-12H,1,10H2,2H3,(H,20,21)/b19-12+

InChI Key

UDUSICVFCVPAOF-XDHOZWIPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC2=NC3=CC=CC=C3S2)OCC=C

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=NC3=CC=CC=C3S2)OCC=C

Origin of Product

United States

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